molecular formula C15H11Cl3N4S B12130016 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12130016
M. Wt: 385.7 g/mol
InChI Key: BTNOASCYJRRAIT-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and chlorophenyl groups

Preparation Methods

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Substitution reactions:

    Thioether formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted triazole derivatives with altered functional groups.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This compound shares a similar triazole core but differs in the substitution pattern, affecting its chemical and biological properties.

    2,4-Dichlorophenyl)-3-(methylthio)phenylmethanol: This compound has a similar dichlorophenyl group but lacks the triazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-11-3-1-2-9(6-11)14-20-21-15(22(14)19)23-8-10-4-5-12(17)7-13(10)18/h1-7H,8,19H2

InChI Key

BTNOASCYJRRAIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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